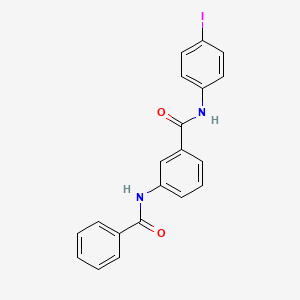![molecular formula C23H29N3O4S B4737479 4-(pentanoylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4737479.png)
4-(pentanoylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
Vue d'ensemble
Description
4-(pentanoylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, also known as PSB-0739, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of sulfonylureas, which are known for their ability to lower blood glucose levels in patients with type 2 diabetes.
Mécanisme D'action
4-(pentanoylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide acts as a KATP channel opener, which means that it binds to the SUR1 subunit of the channel and causes it to open. This results in the influx of potassium ions into the cell, leading to membrane hyperpolarization and the closure of voltage-gated calcium channels. The decrease in intracellular calcium levels leads to a decrease in insulin secretion from pancreatic beta cells. However, in the presence of glucose, the KATP channel closes, leading to depolarization of the membrane and the opening of voltage-gated calcium channels. This results in the influx of calcium ions, which triggers insulin secretion from pancreatic beta cells.
Biochemical and Physiological Effects:
The primary biochemical effect of 4-(pentanoylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is its ability to enhance insulin secretion in pancreatic beta cells. This effect is mediated through the KATP channel, as described above. The physiological effects of 4-(pentanoylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide include improved glucose tolerance and decreased blood glucose levels in animal models of type 2 diabetes. Additionally, 4-(pentanoylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been shown to protect brain tissue from damage in animal models of ischemic stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(pentanoylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide in lab experiments is its high affinity for the SUR1 subunit of the KATP channel. This makes it a useful tool for studying the role of the KATP channel in glucose homeostasis and insulin secretion. Additionally, 4-(pentanoylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been shown to have a low toxicity profile in animal models, making it a relatively safe compound to work with.
One limitation of using 4-(pentanoylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide in lab experiments is its limited solubility in water. This can make it difficult to administer to animals or to use in cell culture experiments. Additionally, 4-(pentanoylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on 4-(pentanoylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide. One area of interest is the development of more potent and selective KATP channel openers. Additionally, 4-(pentanoylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide could be investigated for its potential as a treatment for other conditions that involve KATP channel dysfunction, such as neonatal diabetes and congenital hyperinsulinism. Finally, 4-(pentanoylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide could be tested in human clinical trials to determine its safety and efficacy as a therapeutic agent for type 2 diabetes and ischemic stroke.
Applications De Recherche Scientifique
4-(pentanoylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that this compound has a high affinity for the SUR1 subunit of the ATP-sensitive potassium (KATP) channel, which plays a crucial role in glucose homeostasis. 4-(pentanoylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been shown to enhance insulin secretion in pancreatic beta cells and improve glucose tolerance in animal models of type 2 diabetes. Additionally, 4-(pentanoylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been investigated for its potential as a treatment for ischemic stroke, as it has been shown to protect brain tissue from damage in animal models.
Propriétés
IUPAC Name |
4-(pentanoylamino)-N-(4-piperidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-2-3-7-22(27)24-19-10-8-18(9-11-19)23(28)25-20-12-14-21(15-13-20)31(29,30)26-16-5-4-6-17-26/h8-15H,2-7,16-17H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVIIHGARWYGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pentanoylamino)-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(4-methylphenyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4737401.png)
![methyl 4-{[(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4737414.png)

![9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4737429.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide](/img/structure/B4737435.png)

![2-(3,4-dimethylphenyl)-6-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4737452.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4737453.png)
![1,1'-[thiobis(1-oxo-3,1-propanediyl)]diindoline](/img/structure/B4737464.png)
![ethyl 3-{[3-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4737470.png)
![N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide](/img/structure/B4737471.png)
![1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B4737472.png)
![4,4'-[1,2-ethanediylbis(thiomethylene)]bis(5-methyl-2-furoic acid)](/img/structure/B4737482.png)
